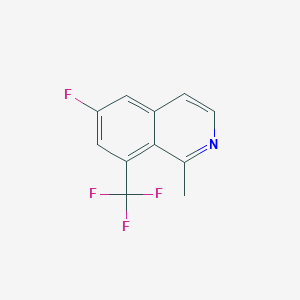
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” is a chemical compound. However, there is limited information available about this specific compound. It is closely related to “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, which is a compound with a molecular weight of 241.641. Another related compound is “2-[2-(trifluoromethoxy)phenyl]ethan-1-ol” with a CAS Number: 137218-27-02.
Synthesis Analysis
The synthesis of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” is not well-documented in the available literature. However, related compounds such as “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride” and “2-[2-(trifluoromethoxy)phenyl]ethan-1-ol” are synthesized and used in various research fields32.Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” is not readily available. However, the InChI code for a related compound, “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, is 1S/C9H10F3NO.ClH/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H1.Chemical Reactions Analysis
The specific chemical reactions involving “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not documented in the available literature. However, related compounds such as “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride” and “2-[2-(trifluoromethoxy)phenyl]ethan-1-ol” are used in various chemical reactions32.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not readily available. However, a related compound, “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, is a powder at room temperature1. Another related compound, “1-[2-(Trifluoromethoxy)phenyl]ethan-1-amine”, is a liquid4.Applications De Recherche Scientifique
1. Enantioselective Synthesis and Catalytic Applications
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol and its derivatives have been utilized in various enantioselective syntheses. For instance, Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol to achieve high enantiomeric purity, which was then converted to 1,1,1-trifluoro-2,3-epoxypropane for further applications in organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
2. Structural Analysis and Molecular Interactions
The compound has been a subject of structural analysis to understand its molecular interactions. Bikas, Emami, and Kozakiewicz (2019) investigated the crystal structure of 1-Phenyl-1,2-ethanediol, a closely related compound, revealing its triclinic crystal system and the importance of hydrogen bonding and C-H···π interactions in its structure (Bikas, Emami, & Kozakiewicz, 2019).
3. Synthesis of Organometallic Complexes
Research has also been focused on the synthesis of organometallic complexes using derivatives of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol. Yang et al. (1997) explored the synthesis and catalytic applications of Ruthenium(II) complexes containing optically active ligands derived from this alcohol (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).
4. Development of New Chemical Reactions
The alcohol has been instrumental in developing new chemical reactions. For example, Poon and Dudley (2006) used a related pyridinium salt for the efficient benzylation of alcohols, demonstrating the versatility of these alcohol derivatives in organic synthesis (Poon & Dudley, 2006).
5. Medicinal Chemistry and Drug Development
While excluding drug use and dosage details, it's important to note that derivatives of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol have been explored in medicinal chemistry. Dago et al. (2018) conducted a preliminary structure-activity relationship study of a novel series of pyrazole SKF-96365 analogues as potential inhibitors, indicating the relevance of this compound in drug development (Dago, Maux, Roisnel, Brigaudeau, Bekro, Mignen, & Bazureau, 2018).
Safety And Hazards
The safety and hazards of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not well-documented in the available literature. However, a related compound, “1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride”, has been classified with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.
Orientations Futures
The future directions for the study and application of “1-Phenyl-2-(trifluoromethoxy)ethan-1-ol” are not well-documented in the available literature. However, related compounds are being used in various areas of research, indicating potential future directions for this compound as well32.
Propriétés
IUPAC Name |
1-phenyl-2-(trifluoromethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEAWYBOFPLQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol | |
CAS RN |
1171146-29-4 |
Source


|
| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

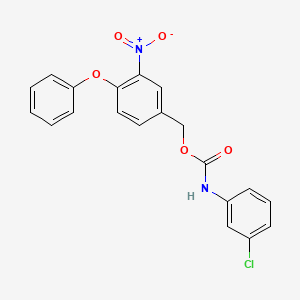
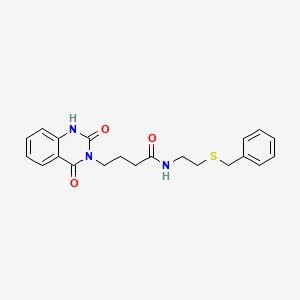
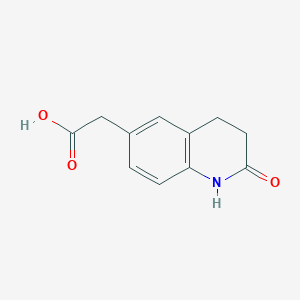
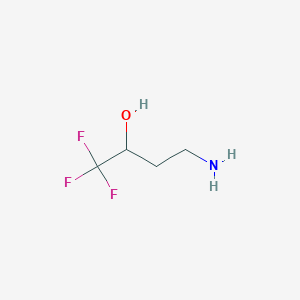
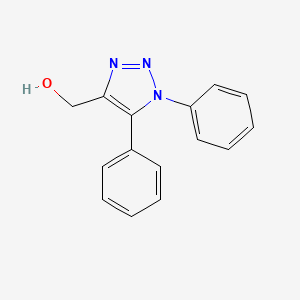
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)
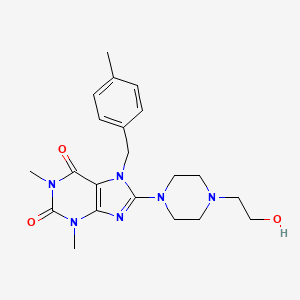
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)
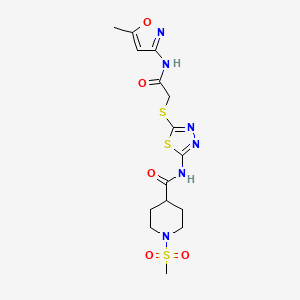
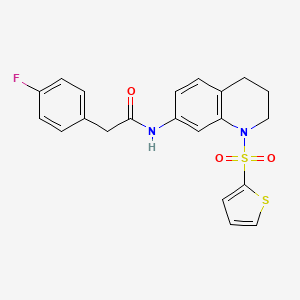
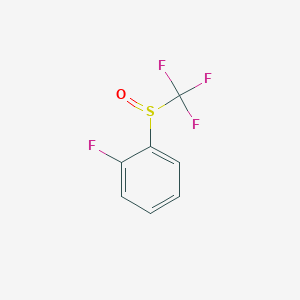
![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)
![benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate](/img/no-structure.png)
